Ghrelin (human) (trifluoroacetate salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ghrelin (human) (trifluoroacetate salt): is a synthetic form of the naturally occurring peptide hormone ghrelin. Ghrelin is primarily produced in the stomach and acts as an endogenous ligand for the growth hormone secretagogue receptor. It plays a crucial role in stimulating appetite, regulating energy homeostasis, and promoting the release of growth hormone. The trifluoroacetate salt form of ghrelin is often used in research due to its stability and solubility properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ghrelin (human) (trifluoroacetate salt) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Coupling: Subsequent amino acids are added one by one using coupling reagents such as HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Industrial Production Methods: Industrial production of ghrelin (human) (trifluoroacetate salt) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure consistency and efficiency. The final product is typically purified using high-performance liquid chromatography (HPLC) and lyophilized for storage .
Chemical Reactions Analysis
Types of Reactions: Ghrelin (human) (trifluoroacetate salt) can undergo various chemical reactions, including:
Acylation: The addition of an acyl group to the peptide, which is essential for its biological activity.
Oxidation: The oxidation of methionine residues can occur, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse oxidation, restoring the original methionine residues.
Common Reagents and Conditions:
Acylation: Typically involves the use of acylating agents such as acetic anhydride or octanoic acid in the presence of a base.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under controlled conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Major Products Formed:
Acylated Ghrelin: Essential for binding to the growth hormone secretagogue receptor.
Oxidized Ghrelin: May have altered biological activity.
Reduced Ghrelin: Restores the original peptide structure.
Scientific Research Applications
Ghrelin (human) (trifluoroacetate salt) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in appetite regulation, energy homeostasis, and growth hormone release.
Medicine: Explored as a potential therapeutic agent for conditions such as growth hormone deficiency, cachexia, and obesity.
Industry: Utilized in the development of diagnostic assays and as a reference standard in analytical chemistry
Mechanism of Action
Ghrelin exerts its effects by binding to the growth hormone secretagogue receptor (GHSR), a G-protein-coupled receptor (GPCR). Upon binding, ghrelin activates the receptor, leading to the release of growth hormone from the pituitary gland. This activation also stimulates appetite by signaling to the hypothalamus, which regulates hunger and energy balance. The acylation of ghrelin at the serine-3 residue is crucial for its binding and activation of GHSR .
Comparison with Similar Compounds
Des-acyl Ghrelin: Lacks the acyl group at serine-3 and has reduced biological activity.
Synthetic Ghrelin Agonists: Compounds like ibutamoren (MK-0677) mimic the effects of ghrelin by activating GHSR.
Ghrelin Receptor Antagonists: Compounds that inhibit the action of ghrelin by blocking GHSR
Uniqueness: Ghrelin (human) (trifluoroacetate salt) is unique due to its specific acylation, which is essential for its biological activity. This modification distinguishes it from des-acyl ghrelin and other synthetic analogs, making it a valuable tool for studying the physiological and pharmacological effects of ghrelin .
Properties
Molecular Formula |
C151H250F3N47O44 |
---|---|
Molecular Weight |
3484.9 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-octanoyloxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(1S)-4-carbamimidamido-1-carboxybutyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C149H249N47O42.C2HF3O2/c1-9-10-11-12-16-45-118(209)238-78-106(191-135(225)103(75-197)171-115(204)73-154)137(227)187-101(71-84-32-14-13-15-33-84)133(223)186-100(70-81(4)5)132(222)190-105(77-199)144(234)194-66-29-42-108(194)139(229)180-95(51-57-117(207)208)128(218)188-102(72-85-74-165-79-169-85)134(224)179-92(47-53-112(156)201)126(216)175-90(39-26-63-167-148(161)162)130(220)192-119(82(6)7)141(231)181-93(48-54-113(157)202)127(217)177-91(46-52-111(155)200)125(215)174-89(38-25-62-166-147(159)160)122(212)173-87(35-18-22-59-151)121(211)178-94(50-56-116(205)206)129(219)189-104(76-198)136(226)176-88(36-19-23-60-152)123(213)182-96(37-20-24-61-153)142(232)196-68-31-44-110(196)145(235)195-67-30-41-107(195)138(228)170-83(8)120(210)172-86(34-17-21-58-150)124(214)185-99(69-80(2)3)131(221)183-97(49-55-114(158)203)143(233)193-65-28-43-109(193)140(230)184-98(146(236)237)40-27-64-168-149(163)164;3-2(4,5)1(6)7/h13-15,32-33,74,79-83,86-110,119,197-199H,9-12,16-31,34-73,75-78,150-154H2,1-8H3,(H2,155,200)(H2,156,201)(H2,157,202)(H2,158,203)(H,165,169)(H,170,228)(H,171,204)(H,172,210)(H,173,212)(H,174,215)(H,175,216)(H,176,226)(H,177,217)(H,178,211)(H,179,224)(H,180,229)(H,181,231)(H,182,213)(H,183,221)(H,184,230)(H,185,214)(H,186,223)(H,187,227)(H,188,218)(H,189,219)(H,190,222)(H,191,225)(H,192,220)(H,205,206)(H,207,208)(H,236,237)(H4,159,160,166)(H4,161,162,167)(H4,163,164,168);(H,6,7)/t83-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,119-;/m0./s1 |
InChI Key |
HCMCDTLJSSFBAB-BHDRLBAHSA-N |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)CN.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCCCCCCC(=O)OCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC=N3)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CO)NC(=O)CN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.